1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea - 2034609-85-1

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea

Catalog Number: EVT-2799909
CAS Number: 2034609-85-1
Molecular Formula: C20H23N5O
Molecular Weight: 349.438
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

MK-8033 (5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one 11r)

Compound Description: MK-8033 is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. [] It exhibits preferential binding to the activated kinase conformation, offering potential advantages over inhibitors targeting the inactive form. [] MK-8033 demonstrated significant antitumor activity in preclinical models, including complete tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model. []

Reference: [] https://www.semanticscholar.org/paper/ceb62c95b3e56798090b6e7e3b3d9e507722e85a

AMG 337 ((R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This compound exhibits favorable pharmacokinetic properties and effectively inhibits MET phosphorylation in vivo. [] AMG 337 has shown robust antitumor activity in MET-dependent preclinical cancer models. []

Reference: [] https://www.semanticscholar.org/paper/6e4f4714fe00cdad4111a7bed3ecbfe1b19f9220

GDC-0994 ((S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one)

Compound Description: GDC-0994 is a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer. [] GDC-0994 exhibits oral bioavailability and is currently under investigation in early-stage clinical trials for cancer treatment. []

Reference: [] https://www.semanticscholar.org/paper/6bf51cdfaa592a6dd1491ff8ee3ecaaaff60d71b

N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and N-(3-oxo- 2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamides

Compound Description: These series of compounds are cholecystokinin (CCK) receptor antagonists with varying selectivity profiles. [, ] Some compounds within these series exhibited potent and selective antagonism towards the CCK1 receptor subtype, while others displayed mixed CCK1/CCK2 receptor antagonism. [, ] These compounds exhibited antinociceptive, anxiolytic, and antidepressant-like effects in preclinical models. [, ] One notable compound from the N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea series, compound 4e, showed mixed CCK receptor antagonism and potent anxiolytic effects in the elevated x-maze test. [] Similarly, compound MPP, an N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamide, displayed mixed CCK antagonism and potent antidepressant-like effects in the forced swim test. []

References: * [] https://www.semanticscholar.org/paper/ecb737d254d82a442ff2395640c193e4226a1c2f* [] https://www.semanticscholar.org/paper/60d10eeba336d94d221860050cb37cd5484558fa

Properties

CAS Number

2034609-85-1

Product Name

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea

IUPAC Name

1-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(3-phenylpropyl)urea

Molecular Formula

C20H23N5O

Molecular Weight

349.438

InChI

InChI=1S/C20H23N5O/c1-25-15-18(14-24-25)19-12-17(9-11-21-19)13-23-20(26)22-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,11-12,14-15H,5,8,10,13H2,1H3,(H2,22,23,26)

InChI Key

BXIKRROJHCMZOH-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.